molecular formula C23H25N5O B2574846 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide CAS No. 377050-06-1

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide

Cat. No.: B2574846
CAS No.: 377050-06-1
M. Wt: 387.487
InChI Key: IZGXVBKISZCSSQ-UHFFFAOYSA-N
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Description

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide is a complex organic compound that features a quinoxaline core substituted with a diethylamino group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoxaline ring is replaced by the diethylamino group.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction, often using cyanogen bromide or a similar reagent.

    Attachment of the Phenethylacetamide Moiety: The final step involves the coupling of the quinoxaline derivative with phenethylacetamide, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-hexylacetamide: Similar structure but with a hexyl group instead of a phenethyl group.

    2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenethyl group.

Uniqueness

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide is unique due to the presence of the phenethyl group, which can influence its lipophilicity and binding interactions. This structural variation can lead to differences in biological activity and physicochemical properties compared to its analogs.

Properties

IUPAC Name

2-cyano-2-[3-(diethylamino)quinoxalin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-3-28(4-2)22-21(26-19-12-8-9-13-20(19)27-22)18(16-24)23(29)25-15-14-17-10-6-5-7-11-17/h5-13,18H,3-4,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGXVBKISZCSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N=C1C(C#N)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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